molecular formula C15H12ClNO3S2 B2955476 5-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide CAS No. 2034330-63-5

5-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2955476
CAS No.: 2034330-63-5
M. Wt: 353.84
InChI Key: PGOWTQNSLIXETN-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a versatile chemical compound with a unique structure that allows for various applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the furan and thiophene derivatives separately, followed by their coupling under specific reaction conditions.

    Synthesis of Furan Derivative: The furan derivative can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of Thiophene Derivative: The thiophene derivative can be prepared via the reaction of thiophene with suitable electrophiles or nucleophiles.

    Coupling Reaction: The final step involves the coupling of the furan and thiophene derivatives with the carboxamide group under controlled conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the furan or thiophene rings are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

5-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug development for various therapeutic targets.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism by which 5-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit key enzymes involved in microbial growth or cancer cell proliferation, thereby exhibiting antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2-(furan-2-yl)-2-hydroxyethyl)thiophene-2-carboxamide
  • 5-chloro-N-(2-(thiophen-3-yl)-2-hydroxyethyl)thiophene-2-carboxamide
  • 5-chloro-N-(2-(furan-2-yl)-2-hydroxyethyl)furan-2-carboxamide

Uniqueness

Compared to similar compounds, 5-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is unique due to the presence of both furan and thiophene rings, which confer distinct chemical properties and potential biological activities. This dual-ring structure may enhance its binding affinity to molecular targets and increase its versatility in various applications.

Properties

IUPAC Name

5-chloro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3S2/c16-13-4-3-11(22-13)14(18)17-9-15(19,10-5-7-21-8-10)12-2-1-6-20-12/h1-8,19H,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOWTQNSLIXETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC=C(S2)Cl)(C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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